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Compound of Interest

Compound Name:
Ethyl 2-(3-chlorophenyl)-2-

oxoacetate

Cat. No.: B1302080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers,

and relevant biological data for the chemical formula C10H9ClO3. The primary focus is on the

most scientifically and pharmaceutically significant isomer, Clofibric Acid, a well-known

peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended

to serve as a valuable resource for professionals in research and drug development.

Understanding Isomerism for C10H9ClO3
Isomers are molecules that share the same molecular formula but have different arrangements

of atoms.[1] This difference in atomic arrangement can lead to distinct physical and chemical

properties. For the molecular formula C10H9ClO3, several types of structural isomers are

theoretically possible, though one is predominantly studied.

Positional Isomers: These isomers have the same carbon skeleton and functional groups,

but the position of the functional groups on the skeleton differs.[2] For C10H9ClO3, this could

involve the chlorine atom being at different positions on the aromatic ring (ortho, meta, or

para).

Functional Group Isomers: These isomers have the same molecular formula but different

functional groups.[3] For instance, a C10H9ClO3 molecule could exist as a carboxylic acid,
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an ester, or contain other functional groups like a ketone or an aldehyde, leading to vastly

different chemical properties.[4]

While multiple isomers can be drawn, the vast majority of scientific literature and research in

drug development for C10H9ClO3 centers on 2-(4-chlorophenoxy)-2-methylpropanoic acid,

commonly known as Clofibric Acid.

Core Compound Profile: Clofibric Acid
Clofibric acid is the biologically active metabolite of the lipid-lowering drug clofibrate.[5] It

functions as a PPARα agonist, playing a crucial role in the regulation of lipid metabolism.[6]

Molecular Structure and SMILES:

IUPAC Name: 2-(4-chlorophenoxy)-2-methylpropanoic acid[5]

SMILES: CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl[5]

InChI Key: TXCGAZHTZHNUAI-UHFFFAOYSA-N[5]

Quantitative Data Summary
The following table summarizes key quantitative data for Clofibric Acid, compiled from various

chemical and pharmacological databases.
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Property Value Reference

Molecular Formula C10H11ClO3 [5]

Molecular Weight 214.64 g/mol [5]

Melting Point 118-123 °C [6]

XLogP3 2.6 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
3 [5]

Rotatable Bond Count 3 [5]

Solubility in DMSO ≥9.35 mg/mL [7]

Solubility in Ethanol ≥123.2 mg/mL [7]

PPARα EC50 ~55 µM [6]

Experimental Protocols
A key experiment for assessing the activity of Clofibric Acid and other fibrates is the PPARα

activation assay, often a cell-based reporter assay.

Representative Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a general method for quantifying the agonist activity of a test

compound like Clofibric Acid on human PPARα using a luciferase reporter system.

Cell Culture and Plating:

Use a mammalian cell line (e.g., HEK293, HepG2) engineered to express the human

PPARα protein and a luciferase reporter gene linked to a PPARα-responsive promoter.[8]

Thaw cryopreserved reporter cells in a 37°C water bath and suspend them in the provided

Cell Recovery Medium.[8]
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Dispense 100 µL of the cell suspension into the wells of a 96-well assay plate and

incubate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[8]

Preparation of Test Compound and Controls:

Prepare a stock solution of Clofibric Acid in a suitable solvent like DMSO.

Perform a serial dilution of the Clofibric Acid stock to create a range of concentrations for

dose-response analysis (e.g., 0.412 nM to 300 nM).[8]

Prepare a positive control (e.g., a known potent PPARα agonist like GW7647) and a

negative control (vehicle, e.g., DMSO at a final concentration ≤ 0.4%).[8]

Cell Treatment:

After the initial incubation, discard the cell recovery medium from the wells.

Add 100 µL of the prepared treatment media (containing different concentrations of

Clofibric Acid, positive control, or negative control) to the respective wells.[8]

Incubate the plate for another 22-24 hours under the same conditions.[8]

Luciferase Assay and Data Acquisition:

Prepare the Luciferase Detection Reagent by mixing the provided detection substrate and

buffer.[8]

Remove the assay plate from the incubator and discard the treatment media.[9]

Add 100 µL of the Luciferase Detection Reagent to each well.[9]

Immediately measure the luminescence using a plate-reading luminometer.[9]

Data Analysis:

Quantify the luminescence as Relative Light Units (RLU).

Normalize the RLU values by calculating the fold-activation over the vehicle control.
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Plot the fold-activation against the log of the compound concentration and fit a non-linear

regression curve to determine the EC50 value.

Visualization of Core Mechanisms
Signaling Pathway for PPARα Activation by Clofibric Acid

The following diagram illustrates the mechanism of action of Clofibric Acid as a PPARα agonist.
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Caption: PPARα signaling pathway activated by Clofibric Acid.

Experimental Workflow for PPARα Luciferase Reporter Assay

The following diagram outlines the key steps in the experimental protocol described above.
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Caption: Workflow for a PPARα luciferase reporter assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3678675/
https://docbrown.info/page06/isomerism1.htm
https://docbrown.info/page06/isomerism1.htm
https://docbrown.info/page06/isomerism1.htm
https://www.creative-chemistry.org.uk/molecules/isomers/functional
https://unacademy.com/content/neet-ug/study-material/chemistry/functional-isomerism/
https://indigobiosciences.com/product/human-ppara-reporter-assay-kit/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514171/
https://www.jstage.jst.go.jp/article/bpbreports/3/1/3_7/_html/-char/en
https://www.jstage.jst.go.jp/article/bpbreports/3/1/3_7/_html/-char/en
http://korambiotech.com/upload/bbs/2/15730.pdf
https://med.emory.edu/departments/pharmacology-chemical-biology/murphy-lab/docs-images/lucassay.pdf
https://www.benchchem.com/product/b1302080#c10h9clo3-molecular-structure-and-smiles
https://www.benchchem.com/product/b1302080#c10h9clo3-molecular-structure-and-smiles
https://www.benchchem.com/product/b1302080#c10h9clo3-molecular-structure-and-smiles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1302080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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